molecular formula C62H111N11O12 B1672227 30-ethyl-34-hex-4-en-2-yl-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone CAS No. 59865-16-6

30-ethyl-34-hex-4-en-2-yl-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

Cat. No.: B1672227
CAS No.: 59865-16-6
M. Wt: 1202.6 g/mol
InChI Key: QEKLELUAISGHEL-RFBIWTDZSA-N
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Description

30-ethyl-34-hex-4-en-2-yl-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone is an isomer of cyclosporin A, a cyclic peptide secondary metabolite derived from fungi. Cyclosporin A is primarily known for its immunosuppressive properties, making it a crucial compound in transplantation surgery . This compound is formed through an N → O peptidyl shift in cyclosporin A, particularly in the presence of acid .

Mechanism of Action

Target of Action

Isocyclosporin A is a rearranged degradation product of Cyclosporin A . Cyclosporin A is known to bind to the receptor cyclophilin-1 inside cells . This interaction forms a complex known as cyclosporine-cyclophilin . The primary role of this complex is to inhibit T cell activation , which is crucial in transplantation surgery and the treatment of various inflammatory and autoimmune conditions .

Mode of Action

The cyclosporine-cyclophilin complex inhibits calcineurin , which in turn stops the dephosphorylation and the activation of the nuclear factor of activated T-cells (NF-AT), a family of transcription factors . This inhibition prevents the transcription of interleukin-2, a cytokine responsible for the proliferation of T-lymphocytes, thus suppressing the immune response .

Biochemical Pathways

The biochemical pathways affected by Isocyclosporin A are likely similar to those affected by Cyclosporin A due to their structural similarity. Cyclosporin A primarily affects the calcineurin pathway . By inhibiting calcineurin, it prevents the activation of NF-AT transcription factors, thereby suppressing the production of interleukin-2 and the subsequent proliferation of T-lymphocytes .

Pharmacokinetics

Cyclosporin a, from which isocyclosporin a is derived, is known for its superb bioavailability due to its conformational variability . It is absorbed slowly and incompletely, predominantly in the upper part of the small intestine . The absorption half-life measured ranged from 0.5 to 2 hours .

Result of Action

Given its structural similarity to cyclosporin a, it can be inferred that isocyclosporin a may also suppress the immune response by inhibiting t cell activation . This makes it potentially useful in preventing organ transplant rejection and treating various inflammatory and autoimmune conditions .

Action Environment

The action of Isocyclosporin A is influenced by environmental factors. For instance, in protic solutions, isomerization occurs over several hours, contributing significantly to the degradation of Cyclosporin A to Isocyclosporin A . This rearrangement has also been observed in the gas phase, specifically on a millisecond time scale when analyzing singly protonated molecules of Cyclosporin A with an ion trap or quadrupole mass analyzers .

Biochemical Analysis

Biochemical Properties

Isocyclosporin A plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with cyclophilin, a peptidyl-prolyl cis-trans isomerase, forming a complex that inhibits calcineurin . This inhibition prevents the dephosphorylation of nuclear factor of activated T-cells, thereby suppressing T-cell activation and proliferation. Additionally, isocyclosporin A exhibits antifungal, antiparasitic, and anti-inflammatory properties .

Cellular Effects

Isocyclosporin A affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In T-cells, isocyclosporin A inhibits the activation of nuclear factor of activated T-cells, leading to reduced production of interleukin-2 and other cytokines . This results in the suppression of immune responses, making isocyclosporin A valuable in preventing graft rejection during transplantation .

Molecular Mechanism

The molecular mechanism of isocyclosporin A involves its binding interactions with cyclophilin. The isocyclosporin A-cyclophilin complex inhibits calcineurin, a calcium/calmodulin-dependent serine/threonine phosphatase . This inhibition prevents the dephosphorylation and subsequent activation of nuclear factor of activated T-cells, thereby blocking the transcription of genes involved in T-cell activation . Additionally, isocyclosporin A may undergo conformational changes that enhance its binding affinity to cyclophilin .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isocyclosporin A change over time due to its stability and degradation. Isocyclosporin A isomerizes from cyclosporin A in protic solutions over several hours, contributing to the degradation of cyclosporin A . This rearrangement can be influenced by factors such as pH, solvent composition, and temperature . Long-term effects on cellular function include sustained immunosuppression and potential cytotoxicity at higher concentrations .

Dosage Effects in Animal Models

The effects of isocyclosporin A vary with different dosages in animal models. At low doses, isocyclosporin A exhibits immunomodulatory properties, affecting CD8+ T lymphocyte activation and autoimmune diseases . Higher doses may lead to toxic or adverse effects, including nephrotoxicity and hepatotoxicity . Threshold effects observed in studies indicate that careful dosage management is crucial to minimize adverse effects while maintaining therapeutic efficacy .

Metabolic Pathways

Isocyclosporin A is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450 . It is primarily metabolized into hydroxylated and demethylated derivatives, which are further processed by hepatic enzymes . These metabolic pathways influence the bioavailability and clearance of isocyclosporin A, affecting its overall pharmacokinetic profile .

Transport and Distribution

Isocyclosporin A is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It exhibits high lipid solubility, allowing it to cross cellular membranes and accumulate in various tissues . In the blood, isocyclosporin A is associated with erythrocytes, leukocytes, and plasma lipoproteins . Its distribution is influenced by factors such as protein binding and tissue affinity .

Subcellular Localization

The subcellular localization of isocyclosporin A is primarily within the cytoplasm, where it interacts with cyclophilin and inhibits calcineurin . This localization is facilitated by its hydrophobic nature and the presence of targeting signals that direct it to specific cellular compartments . Post-translational modifications, such as N-methylation, may also play a role in its subcellular distribution and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 30-ethyl-34-hex-4-en-2-yl-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone can be synthesized from cyclosporin A through acid-catalyzed isomerization. The reaction is typically carried out in nonaqueous solvents, with methanesulfonic acid being a common catalyst . The rate of isomerization is influenced by the choice of solvent, with tetrahydrofuran showing fewer side reactions compared to alcoholic solvents .

Industrial Production Methods: Industrial production of isocyclosporin A involves the transesterification of cyclosporin A into a salt of isocyclosporin A . This method ensures a more stable form of the compound, suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 30-ethyl-34-hex-4-en-2-yl-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone primarily undergoes isomerization reactions. The conversion between cyclosporin A and isocyclosporin A is acid-catalyzed and can be influenced by the pH and temperature of the solution .

Common Reagents and Conditions:

    Catalysts: Methanesulfonic acid

    Solvents: Tetrahydrofuran, various alcohols

    Conditions: Acidic environment, controlled temperature

Major Products: The major product of the isomerization reaction is isocyclosporin A itself. In some cases, side reactions may occur, but these are minimized in optimal conditions .

Scientific Research Applications

30-ethyl-34-hex-4-en-2-yl-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone has several applications in scientific research:

Comparison with Similar Compounds

Properties

CAS No.

59865-16-6

Molecular Formula

C62H111N11O12

Molecular Weight

1202.6 g/mol

IUPAC Name

30-ethyl-34-[(Z)-hex-4-en-2-yl]-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

InChI

InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52-50(63-18)56(78)66-43(26-2)58(80)68(19)33-48(74)69(20)44(29-34(3)4)55(77)67-49(38(11)12)61(83)70(21)45(30-35(5)6)54(76)64-41(16)53(75)65-42(17)57(79)71(22)46(31-36(7)8)59(81)72(23)47(32-37(9)10)60(82)73(24)51(39(13)14)62(84)85-52/h25,27,34-47,49-52,63H,26,28-33H2,1-24H3,(H,64,76)(H,65,75)(H,66,78)(H,67,77)/b27-25-

InChI Key

QEKLELUAISGHEL-RFBIWTDZSA-N

Isomeric SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)OC(C(C(=O)N1)NC)C(C)C/C=C\C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)OC(C(C(=O)N1)NC)C(C)CC=CC)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)OC(C(C(=O)N1)NC)C(C)CC=CC)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Appearance

Solid powder

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Isocyclosporin A;  Isocyclosporin-A;  IsocyclosporinA.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
30-ethyl-34-hex-4-en-2-yl-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Reactant of Route 2
30-ethyl-34-hex-4-en-2-yl-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Reactant of Route 3
30-ethyl-34-hex-4-en-2-yl-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Reactant of Route 4
30-ethyl-34-hex-4-en-2-yl-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Reactant of Route 5
30-ethyl-34-hex-4-en-2-yl-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone
Reactant of Route 6
30-ethyl-34-hex-4-en-2-yl-4,7,10,12,15,19,25,28-octamethyl-33-(methylamino)-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

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